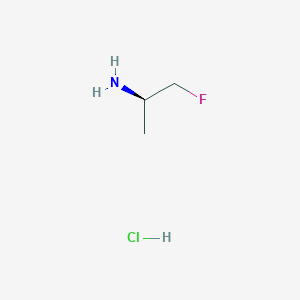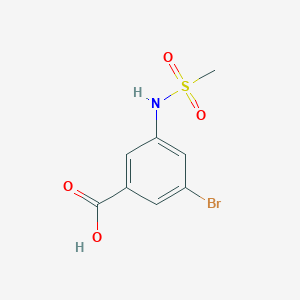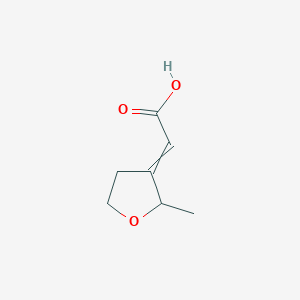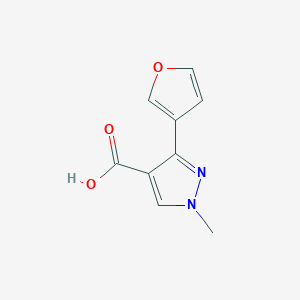
(R)-1-Fluoro-2-propylamine Hydrochloride
Descripción general
Descripción
®-1-Fluoro-2-propylamine Hydrochloride is a chemical compound with the following properties:
- Chemical Formula : C₃H₉ClFN
- Molecular Weight : 113.56 g/mol
- IUPAC Name : ®-1-fluoropropan-2-amine hydrochloride
- Smiles Notation : CC@@HCF.[H]Cl
Synthesis Analysis
The synthesis of this compound involves introducing a fluorine atom onto the propylamine backbone. Specific synthetic routes and methodologies may vary, but the goal is to achieve the desired stereochemistry (R configuration) at the chiral center.
Molecular Structure Analysis
The molecular structure consists of a three-carbon propyl chain with a fluorine atom attached to the second carbon. The chiral center at the first carbon gives rise to the ®-configuration. The hydrochloride salt forms due to protonation of the amine group.
Chemical Reactions Analysis
®-1-Fluoro-2-propylamine Hydrochloride can participate in various chemical reactions, including nucleophilic substitution, amidation, and other transformations typical of primary amines. These reactions are essential for its use as a building block in organic synthesis.
Physical And Chemical Properties Analysis
- Solubility : It is likely soluble in polar solvents due to the presence of the hydrochloride salt.
- Melting Point : The melting point can be determined experimentally.
- Stability : It should be stored properly to prevent degradation.
Aplicaciones Científicas De Investigación
1. Chemosensor Development
A study by Mahapatra et al. (2011) explored the use of triphenylamine-based fluorogenic probes, which could be related to compounds like (R)-1-Fluoro-2-propylamine Hydrochloride, for the selective detection of Cu2+ ions. These probes exhibited significant colorimetric and fluorescence changes upon the addition of Cu2+ among various metal ions tested, indicating their potential as useful chemosensors (Mahapatra, Hazra, Das, & Goswami, 2011).
2. Electrogenerated Chemiluminescence (ECL) Enhancement
In a study by Li and Zu (2004), the effect of a nonionic fluorosurfactant on the ECL of a ruthenium(II)/tri-n-propylamine system was investigated. This research could be pertinent to understanding how fluorinated compounds like (R)-1-Fluoro-2-propylamine Hydrochloride might influence ECL systems. The study found that the fluorosurfactant significantly enhanced the ECL signal, indicating potential applications in ECL analysis (Li & Zu, 2004).
3. Enzymatic Resolution of Fluorinated Compounds
Kometani et al. (1998) conducted enzymatic resolutions of 2-fluoro-2-arylacetic acids, which may have similarities to (R)-1-Fluoro-2-propylamine Hydrochloride. The research focused on enantioselective hydrolysis using Candida rugosa lipase, demonstrating improved selectivity with certain fluorine substitutions (Kometani, Isobe, Goto, Takéuchi, & Haufe, 1998).
4. Stereoselective Monofluoromethylation
A study by Liu, Zhang, and Hu (2008) on stereoselective monofluoromethylation of N-tert-butylsulfinyl ketimines provides insights into the stereoselective reactions of fluorinated amines, which could be relevant for (R)-1-Fluoro-2-propylamine Hydrochloride. The study found that pregeneration of a fluoro(phenylsulfonyl)methyl anion allowed for efficient and stereoselective monofluoromethylation (Liu, Zhang, & Hu, 2008).
5. Synthesis of Fluorinated Amphetamines
Research by Coutts, Benderly, and Mak (1980) on the synthesis of side-chain monofluorinated amphetamines, including methods for preparing R- and S-2-Amino-3-fluoro-1-phenylprupane, might provide insight into the synthetic routes relevant to (R)-1-Fluoro-2-propylamine Hydrochloride (Coutts, Benderly, & Mak, 1980).
Safety And Hazards
- Toxicity : As with any chemical, proper handling and precautions are necessary.
- Corrosiveness : The hydrochloride salt may be corrosive.
- Safety Measures : Use appropriate protective gear and work in a well-ventilated area.
Direcciones Futuras
Research on this compound could explore:
- Applications : Investigate potential applications in pharmaceuticals, agrochemicals, or materials science.
- Derivatives : Synthesize derivatives with modified properties.
- Biological Activity : Assess its biological effects.
Please note that this analysis is based on available information, and further research may yield additional insights12.
Propiedades
IUPAC Name |
(2R)-1-fluoropropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FN.ClH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXAJBGANRCCBG-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CF)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Fluoro-2-propylamine Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1449213.png)







![3-[(Cyclobutylmethyl)amino]benzoic acid](/img/structure/B1449226.png)
